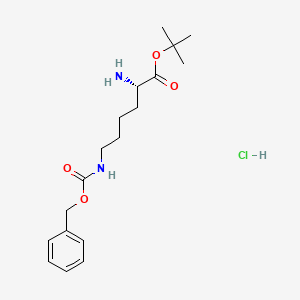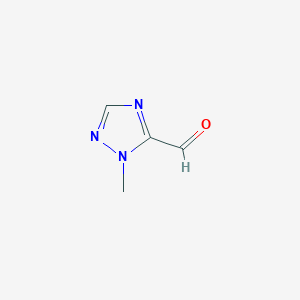
4-Isopropoxy-2-methylbenzaldehyde
Übersicht
Beschreibung
4-Isopropoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Selective Conversion of Bioethanol to Value-Added Chemicals : Research has identified methylbenzaldehydes, including derivatives structurally related to 4-Isopropoxy-2-methylbenzaldehyde, as useful precursors in the synthesis of phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions. Such pathways offer new opportunities for the selective conversion of bioethanol into value-added chemicals, highlighting the potential of these aldehydes in sustainable chemistry applications (Moteki, Rowley, & Flaherty, 2016).
Synthesis of Benzo-fused Heterocycles : Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to transform substrates closely related to this compound into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles. This demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are significant in pharmaceutical and agrochemical research (Otterlo, Pathak, & Koning, 2003).
Materials Science and Functional Materials
Selective Oxidation of Benzyl Alcohols : A study on the copper-catalyzed oxidation of benzylic alcohols to aldehydes in water at room temperature showcased the ability to achieve high yields of aromatic aldehydes, including those related to this compound. This research underscores the relevance of such aldehydes in the development of green chemistry methodologies for the production of important intermediates in a solvent-free environment (Wu et al., 2016).
Fluorescence Sensing and Molecular Imaging : Positional isomers of compounds structurally related to this compound have been synthesized and studied for their fluorescence sensing properties. Such compounds show potential as dual fluorescence chemosensors for metal ions, with significant applications in environmental monitoring, biochemical assays, and molecular imaging (Hazra et al., 2018).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOYTGEBKZHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517777 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86786-25-6 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)





![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)



